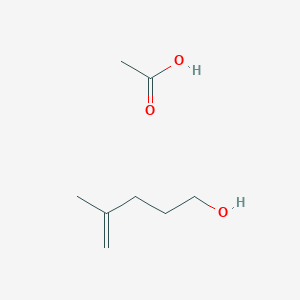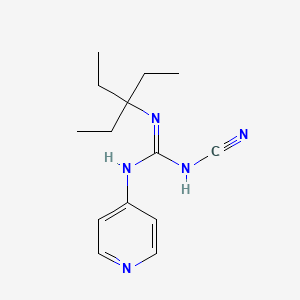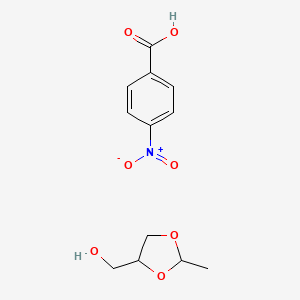
N-Butyl-N,N-didodecyldodecan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N,N-didodecyldodecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is characterized by a long hydrophobic tail and a positively charged nitrogen atom, making it effective in reducing surface tension in aqueous solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N,N-didodecyldodecan-1-aminium bromide typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-didodecyldodecan-1-amine with butyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored for completion, and the product is isolated through filtration and drying processes. The purity of the final product is ensured through rigorous quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N,N-didodecyldodecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and complexation with various anions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, sulfates, and phosphates. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound are often other quaternary ammonium salts or complexes with different anions. These products retain the surfactant properties of the parent compound .
Aplicaciones Científicas De Investigación
N-Butyl-N,N-didodecyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Butyl-N,N-didodecyldodecan-1-aminium bromide involves its interaction with lipid bilayers and proteins. The long hydrophobic tail inserts into lipid membranes, disrupting their structure and increasing permeability. The positively charged nitrogen atom interacts with negatively charged components of cell membranes, leading to cell lysis and antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties but a shorter hydrophobic tail.
Tetrabutylammonium bromide: A quaternary ammonium salt with four butyl groups, used primarily as a phase transfer catalyst.
Uniqueness
N-Butyl-N,N-didodecyldodecan-1-aminium bromide is unique due to its long hydrophobic tail, which enhances its ability to interact with lipid membranes and makes it particularly effective as a surfactant and antimicrobial agent .
Propiedades
Número CAS |
58495-71-9 |
|---|---|
Fórmula molecular |
C40H84BrN |
Peso molecular |
659.0 g/mol |
Nombre IUPAC |
butyl(tridodecyl)azanium;bromide |
InChI |
InChI=1S/C40H84N.BrH/c1-5-9-13-16-19-22-25-28-31-34-38-41(37-12-8-4,39-35-32-29-26-23-20-17-14-10-6-2)40-36-33-30-27-24-21-18-15-11-7-3;/h5-40H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
PFYDLNSVRWPLQU-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](CCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide](/img/structure/B14610812.png)


![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol](/img/structure/B14610828.png)



![1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14610851.png)




![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-methyl-6-nitrophenol)](/img/structure/B14610881.png)
![Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14610894.png)
